![molecular formula C6H8BrN B1292069 [1-(Bromomethyl)cyclopropyl]acetonitrile CAS No. 338392-48-6](/img/structure/B1292069.png)

[1-(Bromomethyl)cyclopropyl]acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

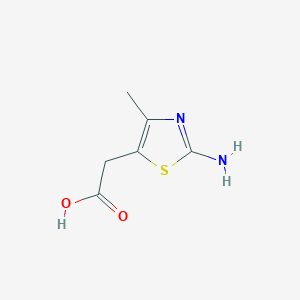

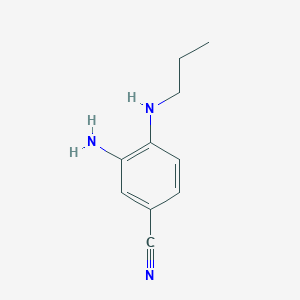

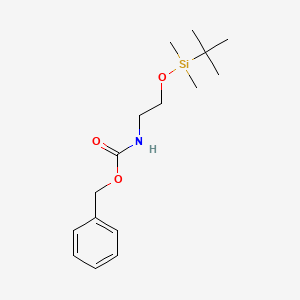

“[1-(Bromomethyl)cyclopropyl]acetonitrile” is a chemical compound with the molecular formula C6H8BrN and a molecular weight of 174.04 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of “[1-(Bromomethyl)cyclopropyl]acetonitrile” involves several steps. The method starts with adding 3-bromo-neopentyl alcohol in an organic solvent and carrying out a reflux reaction under the effects of Zn powder and a basic catalyst . After the reaction is finished, the temperature is reduced, and alkaline air is introduced to carry out dezincing post-processing . Then, suction filtration is carried out, and the solvent is recycled through a filtrate to obtain a compound I 1-bromomethyl cyclopropyl methanol . This compound is added to the organic solvent, and cyanide is added to carry out a displacement reaction under alkaline conditions . After the reaction is finished, post-processing is carried out to obtain a compound II 1-hydroxymethyl cyclopropyl acetonitrile .

Molecular Structure Analysis

The InChI code for “[1-(Bromomethyl)cyclopropyl]acetonitrile” is 1S/C6H8BrN/c7-5-6(1-2-6)3-4-8/h1-3,5H2 . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure.

Physical And Chemical Properties Analysis

“[1-(Bromomethyl)cyclopropyl]acetonitrile” has a predicted boiling point of 250.0±13.0 °C and a predicted density of 1.489±0.06 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Leukotriene Receptor Antagonists

[1-(Bromomethyl)cyclopropyl]acetonitrile: is a key intermediate in the synthesis of leukotriene receptor antagonists . These antagonists inhibit the cysteinyl leukotriene CysLT1 receptor, which is associated with inflammation and constriction of airway muscles, as well as fluid accumulation in the lungs. The compounds synthesized using this intermediate are crucial in the treatment of asthma, allergies, inflammation, and other conditions related to leukotriene activity.

Organic Synthesis Building Block

Due to its structural properties, [1-(Bromomethyl)cyclopropyl]acetonitrile serves as an important building block in organic synthesis . It is utilized in the formation of various nitrogen-containing or nitrile-containing compounds, especially in electrochemical conversions, leveraging its good conductivity and environmentally friendly features.

Catalysts in Chemical Reactions

The compound is used as a catalyst in chemical reactions involving the formation of tetrasubstituted olefins and heterocyclic compounds . Its role as a catalyst is attributed to its ability to facilitate the dissociation of ion pairs into free ions, which is essential in many types of organic reactions.

Pharmaceutical Research

In pharmaceutical research, [1-(Bromomethyl)cyclopropyl]acetonitrile is employed in the development of new drugs . Its derivatives are used as intermediates in the synthesis of medications that have anti-asthmatic, anti-allergic, anti-inflammatory, and cytoprotective properties.

Material Science Applications

Scientists in material science use [1-(Bromomethyl)cyclopropyl]acetonitrile for the synthesis of advanced materials . Its unique chemical structure allows for the creation of materials with specific properties that are required for high-tech applications.

Electrochemical Synthesis

The compound’s suitability as a solvent and reactant in electrochemical reactions is explored for developing more applications that utilize acetonitrile in electrochemistry . This includes the synthesis of compounds that require precise electrochemical control.

Synthesis of Cyclopropyl Derivatives

[1-(Bromomethyl)cyclopropyl]acetonitrile: is used in the synthesis of various cyclopropyl derivatives . These derivatives are important for the creation of structurally diverse molecules that can be used in further chemical research and development.

Academic Research Tool

Lastly, it is a valuable tool in academic research, providing a means for students and researchers to explore chemical reactions and synthesize new compounds . Its availability and purity make it a reliable reagent for educational and experimental purposes.

Safety and Hazards

“[1-(Bromomethyl)cyclopropyl]acetonitrile” is classified as a hazardous substance. It has the GHS07 safety symbol, and its hazard statements include H315, H312, H319, H302, H335, and H332 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation .

Eigenschaften

IUPAC Name |

2-[1-(bromomethyl)cyclopropyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN/c7-5-6(1-2-6)3-4-8/h1-3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRCXYVILSTTRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC#N)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Bromomethyl)cyclopropyl]acetonitrile | |

CAS RN |

338392-48-6 |

Source

|

| Record name | 2-[1-(bromomethyl)cyclopropyl]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)